molecular formula C21H18N4O2 B356585 allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 799818-52-3

allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B356585
CAS No.: 799818-52-3
M. Wt: 358.4g/mol
InChI Key: ZUVYDXJSYUWIMB-UHFFFAOYSA-N
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Description

allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]quinoxaline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

allyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]quinoxaline core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

799818-52-3

Molecular Formula

C21H18N4O2

Molecular Weight

358.4g/mol

IUPAC Name

prop-2-enyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H18N4O2/c1-3-12-27-21(26)17-18-20(24-16-7-5-4-6-15(16)23-18)25(19(17)22)14-10-8-13(2)9-11-14/h3-11H,1,12,22H2,2H3

InChI Key

ZUVYDXJSYUWIMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC=C)N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC=C)N

Origin of Product

United States

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